Physicochemical Profiling of 1,4-Dioxa-8-azaspiro[5.5]undecane: A Technical Guide
Physicochemical Profiling of 1,4-Dioxa-8-azaspiro[5.5]undecane: A Technical Guide
Executive Technical Summary
1,4-Dioxa-8-azaspiro[5.5]undecane (CAS: 2126159-62-2 for HCl salt) represents a specialized spirocyclic scaffold in medicinal chemistry, distinct from its more common homolog, 1,4-dioxa-8-azaspiro[4.5]decane (the ethylene ketal of 4-piperidone). Structurally, it is the propylene ketal of 4-piperidone, featuring a 1,3-dioxane ring fused at a spiro junction to a piperidine ring.
This expansion from a 5-membered dioxolane ([4.5] system) to a 6-membered dioxane ([5.5] system) alters the steric profile and lipophilicity of the molecule, making it a critical tool for fine-tuning physicochemical properties in fragment-based drug discovery (FBDD) and PROTAC linker design.
This guide provides an authoritative analysis of its properties, handling protocols, and synthetic utility, grounded in empirical data and field application.
Physicochemical Architecture
The stability and reactivity of this molecule are dictated by the spiro-fusion of two six-membered rings. Unlike the [4.5] analog, the [5.5] system adopts a dual chair-chair conformation, imparting greater rigidity and slightly higher lipophilicity.
Core Property Data
Data aggregated from calculated models and empirical salt characterization.
| Property | Value (Free Base) | Value (HCl Salt) | Context/Notes |
| Molecular Formula | C₈H₁₅NO₂ | C₈H₁₆ClNO₂ | |
| Molecular Weight | 157.21 g/mol | 193.67 g/mol | |
| CAS Number | Not widely listed | 2126159-62-2 | Commercial form is typically the HCl salt. |
| Melting Point | N/A (Liquid at RT) | 160–162 °C | Distinct crystalline solid [1]. |
| LogP (Calculated) | ~0.58 | N/A | Moderately polar; suitable for CNS penetration. |
| TPSA | 30.49 Ų | 30.49 Ų | Polar surface area dominated by ether/amine. |
| pKa (Estimated) | ~9.8 | N/A | Typical secondary amine basicity. |
| H-Bond Donors | 1 (NH) | 2 (NH₂⁺) | |
| H-Bond Acceptors | 3 (N, 2xO) | 2 (2xO) |
Structural Visualization
The following diagram illustrates the spiro-connectivity and the numbering scheme used in IUPAC nomenclature.
Figure 1: Connectivity of 1,4-Dioxa-8-azaspiro[5.5]undecane showing the central spiro-carbon (C5) linking the dioxane and piperidine rings.
Synthetic Integrity & Impurity Profile
Understanding the synthesis is crucial for troubleshooting impurities in commercial batches. The compound is synthesized via the acid-catalyzed condensation of 4-piperidone (often as the monohydrate hydrochloride) with 1,3-propanediol .
Reaction Pathway
Unlike the ethylene glycol condensation (which forms the [4.5] system), the use of 1,3-propanediol requires stricter water removal (Dean-Stark or molecular sieves) to drive the equilibrium, as the 6-membered dioxane ring is entropically less favored than the 5-membered dioxolane.
Figure 2: Synthetic pathway and potential degradation routes. Note the susceptibility to hydrolysis upon moisture exposure.
Quality Control Parameters
When sourcing or synthesizing this material, the following analytical markers confirm identity and purity [1]:
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1H NMR (DMSO-d6, 400 MHz):
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δ 9.89 (br s, 1H): NH proton (salt form).
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δ 3.74–3.46 (m): Overlapping signals from the dioxane -OCH₂- and piperidine protons adjacent to the spiro center.
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δ 1.87–1.67 (m): Distinct multiplets from the propylene backbone of the dioxane ring.
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Melting Point: The HCl salt must melt sharply between 160–162 °C . A depressed melting point (<155 °C) indicates hydrolysis back to 4-piperidone or retained solvent.
Handling, Stability, and Storage Protocols[1]
The acetal functionality (1,3-dioxane) is stable to bases and nucleophiles but labile to aqueous acids . The secondary amine is prone to oxidation if stored as a free base.
Protocol 1: Storage and Shelf-Life
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Form: Store exclusively as the Hydrochloride (HCl) salt . The free base is an oil that absorbs CO₂ from the air (forming carbamates) and oxidizes over time.
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Environment: Hygroscopic. Must be stored under inert gas (Argon/Nitrogen) or in a desiccator at 2–8 °C .
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Solvent Compatibility:
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Compatible: DMSO, Methanol, Ethanol, DMF.
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Incompatible: Aqueous acids (HCl, TFA) will deprotect the ketal, reverting it to 4-piperidone.
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Protocol 2: Free Base Liberation
For reactions requiring the nucleophilic free amine (e.g., amide coupling, SNAr):
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Dissolve the HCl salt in minimal water.
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Adjust pH to >12 using saturated Na₂CO₃ or NaOH.
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Extract immediately with DCM or Ethyl Acetate (3x).
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Dry over Na₂SO₄ and concentrate in vacuo.
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Critical: Use the free base immediately. Do not store it.
Applications in Drug Discovery
PROTAC Linker Design
The [5.5] spiro system is increasingly used as a rigid linker in Proteolysis Targeting Chimeras (PROTACs). Compared to linear alkyl chains, the spiro scaffold:
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Reduces entropic penalties upon binding.
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Improves solubility due to the ether oxygens.
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Provides a defined exit vector for the warhead and E3 ligase ligand.
Sigma Receptor Ligands
Homologs of this scaffold (specifically the [4.5] system) have shown high affinity for Sigma-1 (σ1) receptors [2]. The [5.5] variant offers a tool to modulate this affinity by increasing the bulk of the hydrophobic domain, potentially altering selectivity profiles against Sigma-2 receptors.
Library Synthesis
The secondary amine serves as a versatile handle for diversification.
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Reductive Amination: Compatible.
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Acylation/Sulfonylation: Compatible.
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Buchwald-Hartwig Coupling: Compatible (using the free base).
References
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Thieme Connect. Synthesis of Functionalized 1,4-Dioxanes with an Additional (Hetero)Aliphatic Ring. (Detailed synthesis and NMR characterization of 1,4-Dioxa-8-azaspiro[5.5]undecane HCl).
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Journal of Medicinal Chemistry. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand. (Context on biological activity of the spiro-piperidine scaffold).
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ChemScene. Product Datasheet: 1,4-Dioxa-8-azaspiro[5.5]undecane hydrochloride.[1] (Commercial specifications and CAS verification).
